molecular formula C24H19Br2NO5 B1463937 Fmoc-D-Tyr(3,5-Br2)-Oh CAS No. 204693-22-1

Fmoc-D-Tyr(3,5-Br2)-Oh

Cat. No.: B1463937
CAS No.: 204693-22-1
M. Wt: 561.2 g/mol
InChI Key: DGAVNNURVZYVLW-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Tyr(3,5-Br2)-Oh: is a derivative of the amino acid tyrosine, where the phenolic hydroxyl group is substituted with bromine atoms at the 3 and 5 positions. The compound is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This compound is often used in peptide synthesis and research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Tyr(3,5-Br2)-Oh typically involves the following steps:

    Bromination of Tyrosine: Tyrosine is brominated at the 3 and 5 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.

    Fmoc Protection: The amino group of the brominated tyrosine is protected by reacting with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA).

Industrial Production Methods: Industrial production methods would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic group can undergo oxidation reactions, potentially forming quinones.

    Substitution: The bromine atoms can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or periodates.

    Substitution: Nucleophiles like amines or thiols.

    Deprotection: Piperidine in dimethylformamide (DMF).

Major Products:

    Oxidation: Quinone derivatives.

    Substitution: Various substituted tyrosine derivatives.

    Deprotection: Free amino acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in peptide synthesis.
  • Studied for its reactivity and stability in various chemical environments.

Biology:

  • Incorporated into peptides for studying protein interactions and functions.
  • Used in the design of peptide-based drugs.

Medicine:

  • Potential applications in drug development, particularly in designing inhibitors or modulators of enzymes.

Industry:

  • Used in the synthesis of specialized peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Fmoc-D-Tyr(3,5-Br2)-Oh would depend on its specific application. In peptide synthesis, it acts as a protected amino acid building block. In biological systems, its brominated tyrosine moiety might interact with specific enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

    Fmoc-D-Tyr-OH: The non-brominated version of the compound.

    Fmoc-L-Tyr(3,5-Br2)-OH: The L-isomer of the compound.

    Fmoc-D-Tyr(3-I)-OH: A similar compound with a single iodine substitution.

Uniqueness:

  • The presence of two bromine atoms at the 3 and 5 positions makes Fmoc-D-Tyr(3,5-Br2)-Oh unique in terms of its steric and electronic properties, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAVNNURVZYVLW-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Br2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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